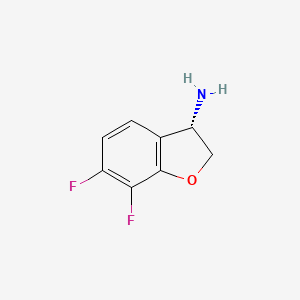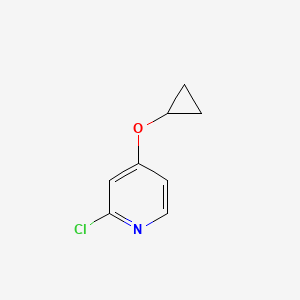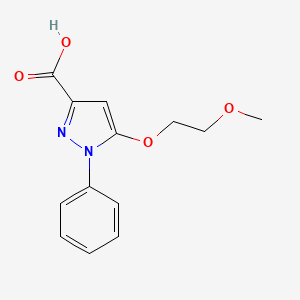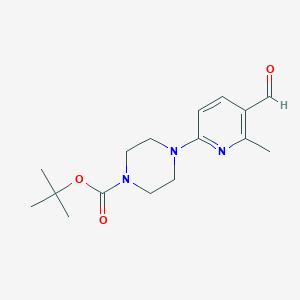
tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 5-formyl-6-methylpyridin-2-amine with tert-butyl 4-piperazinecarboxylate under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Análisis De Reacciones Químicas
tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology and medicine, it may be used in the development of pharmaceuticals and as a tool for studying biological processes . Its unique structure makes it valuable for various research purposes .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways . The exact mechanism can vary depending on the context in which it is used, but it generally involves binding to target molecules and modulating their activity . This can lead to various biological effects, making it a useful compound for research .
Comparación Con Compuestos Similares
tert-Butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate and tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate . These compounds share similar structural features but differ in their functional groups, which can lead to differences in their chemical reactivity and applications . The unique formyl group in this compound distinguishes it from these similar compounds and contributes to its specific properties and uses .
Propiedades
Fórmula molecular |
C16H23N3O3 |
|---|---|
Peso molecular |
305.37 g/mol |
Nombre IUPAC |
tert-butyl 4-(5-formyl-6-methylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23N3O3/c1-12-13(11-20)5-6-14(17-12)18-7-9-19(10-8-18)15(21)22-16(2,3)4/h5-6,11H,7-10H2,1-4H3 |
Clave InChI |
ATMRHBHECDDLMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




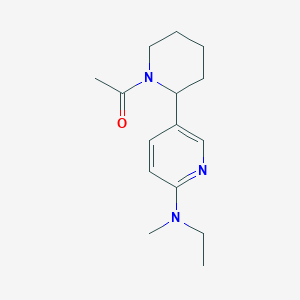
![3-(Hydroxymethylene)-4-(4-methylpiperazin-1-yl)-1H-benzo[b][1,4]diazepine-2(3H)-thione](/img/structure/B11806898.png)
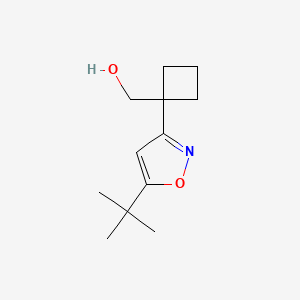
![N-Isobutyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11806913.png)
